molecular formula C8H9ClN2 B3347628 6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 14069-74-0

6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3347628
CAS RN: 14069-74-0
M. Wt: 168.62 g/mol
InChI Key: GTSGIRVTBDSWQW-UHFFFAOYSA-N
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Description

“6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C7H5ClN2 . It is a halogenated heterocycle and is usually available as a solid .


Molecular Structure Analysis

The molecular structure of “6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string Clc1cnc2cc[nH]c2c1 . The InChI key for this compound is UWROBKHIEKWFAJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N) . The 1H NMR and 13C NMR spectra provide further information about the hydrogen and carbon environments in the molecule .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Research is ongoing into the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could represent an attractive strategy for cancer therapy, given the essential role of abnormal activation of the FGFR signaling pathway in various types of tumors .

properties

IUPAC Name

6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSGIRVTBDSWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391404
Record name 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2,3-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

CAS RN

14069-74-0
Record name 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2,3-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

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